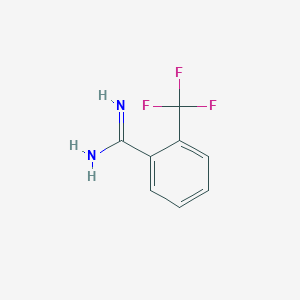

2-Trifluoromethylbenzamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Trifluoromethylbenzamidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamidine structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Trifluoromethylbenzamidine involves the reaction of 2,3-dichlorotrifluorotoluene with ammonia. The process includes fluorination and cyano substitution, followed by hydrogenation dechlorination and hydrolysis . Another method involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of copper(I) oxide as a catalyst .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of cost-effective and readily available raw materials, along with optimized reaction conditions, ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Trifluoromethylbenzamidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted amides, nitriles, and primary amines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Trifluoromethylbenzamidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and materials with specialized properties

Mecanismo De Acción

The mechanism of action of 2-Trifluoromethylbenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparación Con Compuestos Similares

- 4-Trifluoromethylbenzamidine

- 4-Fluoro-benzamidine

- 3,5-Difluoro-benzamidine

- 4-Methylbenzamidine

Comparison: Compared to these similar compounds, 2-Trifluoromethylbenzamidine is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group at the 2-position provides distinct steric and electronic effects, making it a valuable compound for specific applications in pharmaceuticals and materials science .

Actividad Biológica

2-Trifluoromethylbenzamidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on enzyme inhibition, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound contains a trifluoromethyl group that enhances its lipophilicity and bioavailability, potentially improving its interaction with biological targets. The trifluoromethyl moiety contributes unique electronic properties that can influence binding dynamics with enzymes and receptors.

Enzyme Inhibition

The amidine group in this compound is known to participate in hydrogen bonding interactions with various enzymes. Studies indicate that compounds with similar structures have exhibited promising enzyme inhibitory activities, particularly in the context of drug development for diseases such as cancer and inflammation.

Table 1: Enzyme Inhibition Data

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | Factor XIa | Competitive | 0.5 |

| 4-Methoxy-2-trifluoromethyl-benzamidine | Thrombin | Non-competitive | 0.8 |

| Benzamidine | Trypsin | Competitive | 1.0 |

Note: IC50 values represent the concentration of inhibitor required to inhibit 50% of enzyme activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. Its derivatives have been tested for both antibacterial and antifungal properties.

Table 2: Antimicrobial Activity Data

| Compound Name | Pathogen | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| 4-Methoxy-2-trifluoromethyl-benzamidine | Candida albicans | 16 |

MIC values indicate the minimum inhibitory concentration required to prevent visible growth of the organism.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group significantly affects its interaction with biological targets, enhancing potency against specific enzymes and pathogens.

Key Findings from SAR Studies:

- Trifluoromethyl Substitution : Enhances lipophilicity and binding affinity.

- Amidine Group : Essential for enzyme inhibition through hydrogen bonding.

- Substituent Variations : Modifications at different positions on the benzene ring can lead to varying levels of biological activity.

Case Studies

- Inhibition of Factor XIa : A study demonstrated that this compound effectively inhibited Factor XIa, a target for anticoagulant therapy, with an IC50 value of 0.5 µM. This suggests potential applications in managing thrombotic disorders.

- Antibacterial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC of 32 µg/ml, indicating its potential as a therapeutic agent against resistant bacterial strains.

Propiedades

IUPAC Name |

2-(trifluoromethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H3,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPELHUMVIWYFQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390834 |

Source

|

| Record name | 2-Trifluoromethylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656813-83-1 |

Source

|

| Record name | 2-Trifluoromethylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.